molecular formula C25H24N4O4S B11127176 (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B11127176
M. Wt: 476.5 g/mol
InChI Key: GCWXKLDKJAWJFA-JCMHNJIXSA-N
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Description

(5Z)-5-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazolone ring, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazolone intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various thioamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one

InChI

InChI=1S/C25H24N4O4S/c1-31-20-9-8-17(14-21(20)32-2)23-18(16-29(27-23)19-6-4-3-5-7-19)15-22-24(30)26-25(34-22)28-10-12-33-13-11-28/h3-9,14-16H,10-13H2,1-2H3/b22-15-

InChI Key

GCWXKLDKJAWJFA-JCMHNJIXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)OC

Origin of Product

United States

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